3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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Overview
Description
3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups, including diethoxy, methyl, and thiazolo[5,4-b]pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[5,4-b]pyridine core, followed by functionalization of the benzamide moiety.
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Thiazolo[5,4-b]pyridine Core Synthesis
Cyclocondensation: The thiazolo[5,4-b]pyridine core can be synthesized via cyclocondensation reactions involving 2-aminopyridine and α-haloketones under basic conditions.
Functionalization: Subsequent functionalization steps may include alkylation or acylation to introduce the desired substituents.
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Benzamide Functionalization
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its functional groups make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in studies to understand its interactions with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The benzamide core may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: Compounds with similar thiazolo[5,4-b]pyridine cores but different substituents.
Benzamide Derivatives: Compounds with benzamide cores but different functional groups.
Uniqueness
3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3,4-diethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-29-20-12-11-16(14-21(20)30-5-2)22(28)26-18-9-6-8-17(15(18)3)23-27-19-10-7-13-25-24(19)31-23/h6-14H,4-5H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVNPNWJPRMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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